Increased Computed Lipophilicity (LogP/LogD) Versus the Unsubstituted N-(Pyridin-3-yl)benzamide Core
The target compound exhibits a computed partition coefficient (LogP) of 1.98, compared to a LogP of approximately 1.46 for the unsubstituted N-(pyridin-3-yl)benzamide core scaffold [1]. This difference of ~0.52 log units is attributable solely to the 6-methyl substituent and is quantitatively consistent with the expected contribution of a methyl group to lipophilicity. The LogD at pH 7.4 is also 1.98, indicating the compound is predominantly neutral at physiological pH [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.98, LogD₇.₄ = 1.98 |
| Comparator Or Baseline | N-(pyridin-3-yl)benzamide: LogP ≈ 1.46 (computed); contribution of a methyl group: ~0.52 log units |
| Quantified Difference | ΔLogP ≈ +0.52 log units (increased lipophilicity) |
| Conditions | Computed using ChemBase data; consistent with fragment-based LogP contribution rules. |
Why This Matters
A 0.52 log unit increase in LogP predicts a measurable increase in membrane permeability and a potential shift in off-target binding profiles, making the 6-methyl derivative a distinct chemical entity for SAR exploration.
- [1] ChemBase. N-(6-methylpyridin-3-yl)benzamide (LogP = 1.98) and N-(pyridin-3-yl)benzamide (LogP ≈ 1.46) entries. View Source
